molecular formula C10H11N3O B13249579 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B13249579
M. Wt: 189.21 g/mol
InChI Key: DVBRLCNVJSGRCH-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of various substituents on the ring system can significantly influence the chemical and biological properties of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the condensation of appropriate hydrazones with α-bromo ketones. This reaction is often catalyzed by visible light, which enables an efficient tandem reaction to form the desired pyrazole ring . Another common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: This compound shares the same core structure but lacks the ethyl and methyl substituents.

    2H-Pyrazolo[3,4-b]pyridine: This isomer differs in the position of the nitrogen atoms within the ring system.

    3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: This compound has a phenyl substituent instead of an ethyl group.

Uniqueness

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its lipophilicity and potentially its ability to cross biological membranes .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-ethyl-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-3-9-8-4-7(6-14)5-11-10(8)13(2)12-9/h4-6H,3H2,1-2H3

InChI Key

DVBRLCNVJSGRCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=C(C=N2)C=O)C

Origin of Product

United States

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